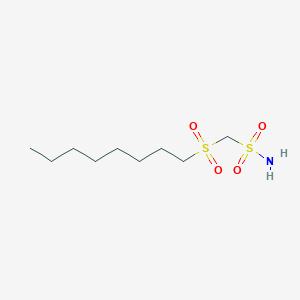
(Octane-1-sulfonyl)-methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octane-1-sulfonyl)-methanesulfonamide is an organosulfur compound that features both sulfonyl and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Octane-1-sulfonyl)-methanesulfonamide typically involves the reaction of octane-1-sulfonyl chloride with methanesulfonamide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C8H17SO2Cl+CH3SO2NH2→C8H17SO2NHSO2CH3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions similar to the laboratory methods, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(Octane-1-sulfonyl)-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl groups can lead to the formation of thiols or sulfides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Octane-1-sulfonyl)-methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Octane-1-sulfonyl)-methanesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octane-1-sulfonic acid sodium salt: Used in ion pair chromatography and has similar sulfonyl functional groups.
Methanesulfonamide: A simpler sulfonamide compound used in various chemical reactions.
Uniqueness
(Octane-1-sulfonyl)-methanesulfonamide is unique due to the presence of both octane-1-sulfonyl and methanesulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and potential pharmaceutical applications.
Propriétés
Formule moléculaire |
C9H21NO4S2 |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
octylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C9H21NO4S2/c1-2-3-4-5-6-7-8-15(11,12)9-16(10,13)14/h2-9H2,1H3,(H2,10,13,14) |
Clé InChI |
WMPBJNOZUYAWBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


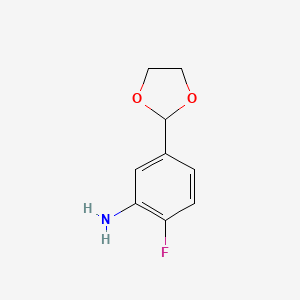
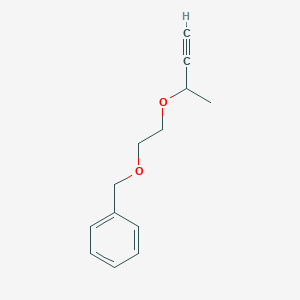
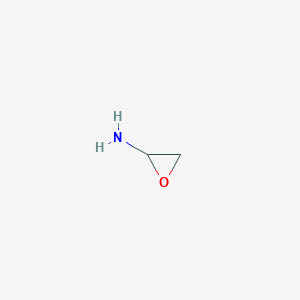
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)


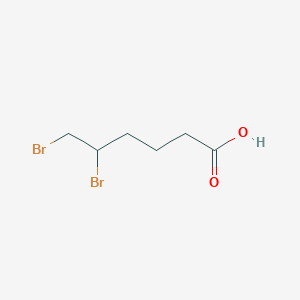


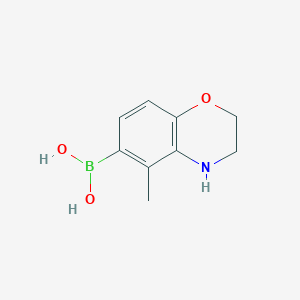
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
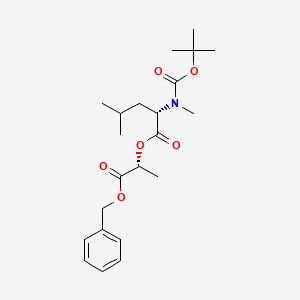
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)
![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
